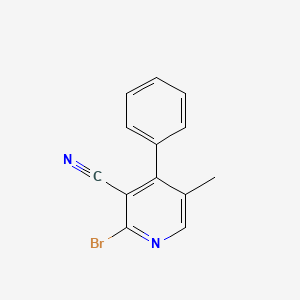

2-Bromo-5-methyl-4-phenylnicotinonitrile

Description

Structure

3D Structure

Properties

CAS No. |

65996-21-6 |

|---|---|

Molecular Formula |

C13H9BrN2 |

Molecular Weight |

273.13 g/mol |

IUPAC Name |

2-bromo-5-methyl-4-phenylpyridine-3-carbonitrile |

InChI |

InChI=1S/C13H9BrN2/c1-9-8-16-13(14)11(7-15)12(9)10-5-3-2-4-6-10/h2-6,8H,1H3 |

InChI Key |

FIQSIKMZGGEQFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1C2=CC=CC=C2)C#N)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 5 Methyl 4 Phenylnicotinonitrile

Multi-Component Reaction Approaches for Pyridine (B92270) Annulation

Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like substituted pyridines from simple starting materials in a single step. bohrium.comacsgcipr.org This approach is favored for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. bohrium.comacs.org The construction of the 2-Bromo-5-methyl-4-phenylnicotinonitrile scaffold via an MCR would involve the simultaneous combination of precursors that bear the necessary phenyl, methyl, and bromo functionalities, along with the components required to form the cyanopyridine ring.

Condensation Reactions with Malononitrile and Related Cyanoacetates

Malononitrile is a highly versatile C3 building block in the synthesis of a wide array of heterocyclic compounds, including nicotinonitriles. nih.gov Its reactivity is centered around the active methylene group and the dual cyano functionalities. nih.gov A common strategy for pyridine synthesis involves the Knoevenagel condensation of an aldehyde or ketone with malononitrile to form an α,β-unsaturated nitrile intermediate. nih.govnih.gov This intermediate can then undergo further reactions, such as a Michael addition followed by cyclization and aromatization, to form the pyridine ring.

The Gewald reaction, for instance, is a well-known MCR that utilizes malononitrile, an aldehyde or ketone, and elemental sulfur to produce substituted 2-aminothiophenes, but variations of this type of condensation chemistry are central to pyridine synthesis. nih.gov In the context of nicotinonitrile synthesis, MCRs often involve the reaction of an aldehyde, malononitrile, a ketone or another active methylene compound, and an ammonia (B1221849) source (like ammonium acetate). acs.org

Table 1: Examples of Multi-Component Reactions for Pyridine Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Hantzsch-type Synthesis | β-dicarbonyl compound, aldehyde, ammonia | Often acid or base-catalyzed | Dihydropyridines (can be oxidized to pyridines) |

| [3+2+1] Disconnection | Enamine, α,β-unsaturated carbonyl, nitrile | Varies | Substituted Pyridines |

| Four-Component Annulation | Aromatic aldehyde, methyl ketone, diaryl ethanone, ammonium acetate | Solvent-free, no additive | Tetra-arylpyridines acs.org |

Strategic Incorporation of Bromine, Methyl, and Phenyl Moieties

To synthesize this compound using an MCR approach, the starting materials must be carefully selected to introduce the required substituents at the correct positions. A plausible strategy would involve a four-component reaction utilizing:

Benzaldehyde or a related derivative to provide the C4-phenyl group.

Malononitrile to furnish the nitrile group at C3 and the C2 carbon of the pyridine ring.

A methyl-containing ketone or enamine , such as acetone or 3-aminocrotonate, to introduce the methyl group at the C5 position.

A brominating agent and an ammonia source .

Alternatively, a pre-brominated building block could be used. For example, a reaction involving benzaldehyde, a methyl-substituted active methylene compound, and a brominated C2 synthon like 2-bromo-malononitrile could potentially lead to the desired scaffold. The challenge in such MCRs is controlling the regioselectivity to ensure the precise arrangement of the four different substituents on the pyridine ring.

Regioselective Functionalization Strategies for Nicotinonitrile Scaffolds

An alternative to building the ring from scratch is to modify a pre-existing, simpler nicotinonitrile or pyridine scaffold. This approach relies on the ability to perform highly regioselective reactions to install the bromo, methyl, and phenyl groups at the desired C2, C5, and C4 positions, respectively. The success of this strategy hinges on the directing effects of the substituents already present on the ring. nih.gov

Directed Bromination and Substitution Reactions

Introducing a bromine atom at the C2 position of a nicotinonitrile ring can be achieved through several methods. If starting with a 2-hydroxynicotinonitrile derivative, a well-established method is treatment with a brominating agent like phosphorus oxybromide (POBr₃). For instance, 2-hydroxy-5-methyl-3-nitropyridine can be converted to 2-bromo-5-methyl-3-nitropyridine in high yield using POBr₃ in DMF. chemicalbook.com A similar transformation could be applied to a 5-methyl-4-phenyl-2-pyridone precursor.

Another powerful strategy is directed C-H activation. organic-chemistry.org Catalytic systems, often based on rhodium(III) or palladium, can direct halogenation to a specific position ortho to a directing group. organic-chemistry.org The cyano group of the nicotinonitrile itself can act as a directing group, facilitating palladium-catalyzed ortho-halogenation to introduce bromine at the C2 position. organic-chemistry.org

For scaffolds that already possess a leaving group (like a chlorine atom) at the C2 position, a nucleophilic substitution reaction could be envisioned, although converting it to a bromine would require a halide exchange reaction. The reaction of 2,6-dichloro-4-methylnicotinonitrile with nucleophiles has been shown to proceed with regioselective substitution at the C6 position, highlighting the influence of substituents on reactivity. researchgate.net

Selective Methylation and Phenylation Techniques

The introduction of methyl and phenyl groups onto a nicotinonitrile scaffold requires distinct chemical strategies.

Selective Methylation: The methylation of pyridine rings can be challenging due to the ring's electron-deficient nature. However, specific methods have been developed for α-methylation (at the C2 or C6 position). One approach involves using a Raney nickel catalyst with a high-boiling alcohol, which is thought to generate methylating agents in situ. researchgate.net This method selectively introduces a methyl group at a position alpha to the heterocyclic nitrogen. google.com For the target molecule, this would not be a suitable final step, but it could be used to create a 2-methylpyridine intermediate that is later functionalized. A more modern approach might involve directed C-H methylation using a suitable methyl source and a transition metal catalyst.

Selective Phenylation: The introduction of the C4-phenyl group is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. If a 4-halo-nicotinonitrile (e.g., 2-bromo-4-chloro-5-methylnicotinonitrile) is used as a substrate, a Suzuki coupling with phenylboronic acid or a Stille coupling with phenyltin reagents, typically catalyzed by a palladium complex, would be a highly effective method for regioselectively installing the phenyl group at C4.

A synthetic sequence could therefore involve the synthesis of a 2-bromo-5-methylnicotinonitrile intermediate, followed by a selective halogenation at the C4 position, and finally a palladium-catalyzed cross-coupling reaction to introduce the phenyl group.

Catalytic Approaches in the Synthesis of this compound

Catalysis is integral to modern synthetic organic chemistry and plays a crucial role in the efficient synthesis of complex molecules like this compound. Catalysts can enhance reaction rates, improve yields, and, most importantly, control selectivity in both ring-forming and functionalization reactions.

In multi-component reactions , catalysts are essential for facilitating the key bond-forming steps. For instance, the initial Knoevenagel condensation between an aldehyde and malononitrile is often catalyzed by a base, which can range from simple organic amines to more complex catalysts. nih.gov Recently, heterogeneous catalysts, such as NiCu nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT), have been developed for Knoevenagel condensations, offering advantages like mild reaction conditions and catalyst reusability. nih.gov

In regioselective functionalization , transition metal catalysts are indispensable.

Palladium and Rhodium catalysts are paramount for directed C-H activation and functionalization, enabling the selective introduction of bromine at the C2 position. organic-chemistry.org

Palladium catalysts , such as those based on ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene), are the standard for cross-coupling reactions (e.g., Suzuki, Stille, Heck) used to form the C-C bond between the C4 position of the nicotinonitrile ring and the phenyl group.

Nickel catalysts have been employed for the selective methylation of the pyridine ring at the α-position. researchgate.netgoogle.com

Table 2: Catalytic Methods in Substituted Nicotinonitrile Synthesis

| Synthetic Step | Catalyst Type | Example Catalyst | Function |

|---|---|---|---|

| Knoevenagel Condensation | Heterogeneous bimetallic | NiCu@MWCNT | C-C bond formation for α,β-unsaturated nitrile intermediate nih.gov |

| ortho-Bromination | Transition Metal | Rh(III) complexes | C-H activation and regioselective halogenation organic-chemistry.org |

| ortho-Halogenation | Transition Metal | Palladium complexes | Cyano-directed C-H activation and halogenation organic-chemistry.org |

| Phenylation | Transition Metal | Pd(dppp)Cl₂ | Suzuki cross-coupling of a 4-halopyridine with phenylboronic acid acs.org |

The rational selection of a catalytic system is therefore a critical design element in any synthetic route targeting this compound, whether through a convergent MCR or a linear functionalization sequence.

Metal-Catalyzed Coupling Reactions for Pyridine Ring Formation

The construction of the pyridine core via metal-catalyzed reactions represents a powerful and versatile strategy, offering high degrees of convergency and atom economy. acsgcipr.org Transition-metal catalysis, in particular, has enabled the formation of pyridine rings from simple, readily available precursors through pathways that are often inaccessible via traditional thermal methods. acsgcipr.orgthieme-connect.com

One of the most prominent metal-catalyzed methods for pyridine synthesis is the [2+2+2] cycloaddition of alkynes and nitriles. acsgcipr.org This reaction provides a direct route to substituted pyridines by assembling the ring from three separate components. For a molecule like this compound, a plausible retrosynthetic analysis would involve the cycloaddition of an appropriately substituted alkyne with an acetonitrile derivative. Catalysts based on cobalt, rhodium, and ruthenium have been shown to be effective for this transformation. acsgcipr.orgresearchgate.net

Another key strategy is the direct functionalization of pre-existing pyridine rings through C-H activation. thieme-connect.com While not a de novo ring formation method, it is a critical tool for introducing substituents onto the pyridine core. Transition metals like palladium, copper, and nickel are frequently used to catalyze the coupling of aryl halides or other partners at specific C-H bonds of the pyridine ring, enabling the introduction of the phenyl group at the C4 position. thieme-connect.comorganic-chemistry.org Copper-catalyzed cascade reactions involving alkenylboronic acids and α,β-unsaturated ketoximes have also emerged as a modular method for preparing highly substituted pyridines, affording products in moderate to excellent yields. nih.gov

The table below summarizes various metal-catalyzed systems applicable to the synthesis of substituted pyridines.

| Catalyst System | Reactants | Reaction Type | Typical Yield (%) | Reference |

| Rh(I) complexes | Aldehydes, Alkynes, NH4OAc | Hydroacylation / N-annulation | 60-90 | acsgcipr.org |

| Ru(II) complexes | Diynes, Nitriles | [2+2+2] Cycloaddition | 70-95 | acsgcipr.org |

| Cu(I) salts | O-acetyl ketoximes, α,β-unsaturated aldehydes | [3+3] Condensation | 50-88 | organic-chemistry.org |

| Iron catalysts | Ketoxime acetates, Aldehydes | Cyclization | 65-92 | acsgcipr.org |

This table is illustrative and compiles typical data for the synthesis of substituted pyridines.

Application of Heterogeneous Catalysts and Metal-Organic Frameworks (MOFs)

The shift towards more sustainable chemical processes has spurred interest in the use of heterogeneous catalysts and Metal-Organic Frameworks (MOFs) for the synthesis of nitrogen heterocycles. These materials offer significant advantages over their homogeneous counterparts, including simplified product purification, catalyst recyclability, and often enhanced stability and selectivity.

Heterogeneous catalysts, such as metals supported on solid matrices like carbon, silica, or polymers, can be employed in pyridine synthesis to facilitate reactions while allowing for easy removal by filtration. This minimizes metal contamination in the final product, a critical consideration in pharmaceutical synthesis.

MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Their high surface area, tunable pore sizes, and chemically versatile structures make them highly promising platforms for heterogeneous catalysis. researchgate.net For pyridine synthesis, MOFs can be designed in several ways:

Active Metal Nodes: The metal ions within the MOF structure can themselves act as catalytic centers. For instance, Zn-based MOFs have been synthesized using pyridine-based carboxylate linkers, creating coordinatively unsaturated metal sites that can catalyze reactions. researchgate.net

Functionalized Linkers: The organic linkers can be modified with catalytic moieties, such as pyridine-dicarboxamide complexes, which can then be metalated with catalytically active metals like iron or cobalt. morressier.com

Encapsulated Catalysts: Homogeneous catalysts can be encapsulated within the pores of a MOF, combining the high activity of the homogeneous catalyst with the recyclability of a heterogeneous system.

The application of MOFs in the synthesis of complex molecules like this compound could involve passing reactant streams through a packed-bed reactor containing the MOF catalyst, potentially in a continuous flow setup.

| Catalyst Type | Key Advantages | Challenges | Potential Application in Pyridine Synthesis |

| Homogeneous | High activity, Mild reaction conditions | Difficult to separate from product, Not reusable | [2+2+2] cycloadditions, C-H functionalization |

| Heterogeneous | Easy separation, Reusable, Good thermal stability | Lower activity than homogeneous, Potential for metal leaching | High-temperature gas-phase reactions, Hydrogenation/Dehydrogenation steps |

| MOFs | High tunability, High surface area, Reusable, Potential for shape-selectivity | Cost of ligands, Stability under harsh conditions | Single-site catalysis for cycloadditions, Functionalized linkers for cascade reactions mdpi.commorressier.com |

Novel Synthetic Route Development and Optimization

The quest for more efficient and versatile methods for constructing substituted pyridines has led to the development of novel synthetic routes that often rely on multi-component reactions (MCRs). MCRs involve the combination of three or more reactants in a single pot to form a product that contains portions of all the starting materials. nih.gov This approach is highly convergent and atom-economical, reducing the number of synthetic steps, purification procedures, and waste generation.

A hypothetical novel route to this compound could involve a three-component reaction based on an aza-Wittig/Diels-Alder sequence. nih.gov This could bring together an aldehyde, an α,β-unsaturated acid, and an enamine to rapidly assemble the core pyridine structure. The careful selection of starting materials would be essential to install the required phenyl, methyl, and bromo substituents in the correct positions.

Once a promising synthetic route is identified, optimization is critical to maximize yield, purity, and process efficiency. This involves a systematic study of various reaction parameters.

Catalyst and Ligand Screening: Different metal catalysts and their associated ligands can have a profound impact on reaction outcomes.

Solvent Effects: The polarity and coordinating ability of the solvent can influence reaction rates and selectivities.

Temperature and Concentration: These parameters are adjusted to find the optimal balance between reaction rate and the formation of side products.

Stoichiometry: Varying the ratio of reactants can minimize the formation of byproducts from undesired side reactions, such as the self-dimerization of intermediates. nih.gov

The following table illustrates a hypothetical optimization study for a key reaction step.

| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) |

| 1 | Toluene | 80 | 5 | 45 |

| 2 | Dioxane | 80 | 5 | 62 |

| 3 | Dioxane | 100 | 5 | 78 |

| 4 | Dioxane | 100 | 2 | 75 |

| 5 | Dioxane | 120 | 5 | 71 (decomposition observed) |

This table represents a simulated optimization process for a generic cross-coupling reaction.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. acsgcipr.org Applying these principles to the synthesis of this compound is essential for developing sustainable manufacturing methods.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes, such as cycloadditions and MCRs, that incorporate the maximum number of atoms from the reactants into the final product. acsgcipr.org

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or bio-based solvents like eucalyptol. researchgate.net

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Grinding techniques (mechanochemistry) can also offer solvent-free reaction conditions. researchgate.net

Catalysis: Using catalytic reagents in place of stoichiometric ones reduces waste. The use of recyclable heterogeneous and MOF catalysts further enhances the green credentials of a process. acsgcipr.org

Waste Prevention: Optimizing reactions to minimize byproduct formation and developing one-pot or telescoped processes to reduce the number of work-up and purification steps. acsgcipr.org

A comparison between a traditional and a greener synthetic approach highlights these principles.

| Feature | Traditional Approach | Green Approach |

| Solvents | Chlorinated solvents (e.g., Dichloromethane, Chloroform) | Water, Ethanol, or bio-based solvents researchgate.net |

| Energy | Conventional heating (oil bath), long reaction times | Microwave irradiation or mechanochemistry, shorter reaction times researchgate.net |

| Catalyst | Homogeneous catalyst, single-use | Recyclable heterogeneous or MOF catalyst |

| Process | Multi-step synthesis with isolation of intermediates | One-pot multi-component reaction (MCR) nih.gov |

| Atom Economy | Moderate (due to protecting groups, stoichiometric reagents) | High (due to MCR and catalytic steps) |

By integrating these advanced methodologies and principles, the synthesis of complex molecules like this compound can be achieved with greater efficiency, selectivity, and environmental responsibility.

Chemical Reactivity and Transformation Studies of 2 Bromo 5 Methyl 4 Phenylnicotinonitrile

Palladium-Catalyzed Cross-Coupling Reactions at the Halogenated Site

Buchwald-Hartwig Amination for C-N Bond Formation

While general principles of reactivity for substituted 2-bromopyridines are well-established in organic chemistry, applying these generalities to the specific case of 2-Bromo-5-methyl-4-phenylnicotinonitrile without direct experimental evidence would be speculative and would not meet the required standards of scientific accuracy. The unique electronic and steric influences of the methyl, phenyl, and cyano substituents on the pyridine (B92270) ring would significantly impact its reactivity in the specified transformations.

Further research and publication of experimental work on this compound are required to provide the specific data necessary to populate the sections of the intended article. Until such research becomes available, a detailed and accurate discussion of its chemical reactivity and transformation studies remains unfeasible.

Transformations Involving the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can be converted into several other important chemical moieties, including carboxylic acids, amides, and esters, and can also participate in cycloaddition reactions.

The conversion of the nitrile group in this compound to a carboxylic acid, amide, or ester represents a key transformation for creating a variety of derivatives.

Carboxylic Acids: Hydrolysis of the nitrile group is a standard method for synthesizing carboxylic acids. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. The reaction proceeds through a primary amide intermediate. Alternatively, base-catalyzed hydrolysis, using a reagent like sodium hydroxide, also yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. A milder method for converting the corresponding carboxamide to a carboxylic acid involves treatment with sodium nitrite in an acidic medium like trifluoroacetic acid. mdpi.comresearchgate.net This two-step process (nitrile to amide, then amide to acid) can sometimes provide higher yields and cleaner reactions. mdpi.com

Amides: The synthesis of amides from nitriles can be accomplished via partial hydrolysis. For instance, reacting the nitrile with hydrogen peroxide in a basic solution is a common method for producing the primary amide. Concentrated sulfuric acid can also be used to hydrate nitriles to amides. mdpi.com

Esters: Esters are typically synthesized from the corresponding carboxylic acid derivative. Following the hydrolysis of the nitrile to 2-bromo-5-methyl-4-phenylnicotinic acid, standard esterification methods, such as the Fischer-Speier esterification (reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst), can be employed. Another approach involves the Pinner reaction, where the nitrile is treated with an alcohol and a strong acid like hydrogen chloride to form an imino ether salt, which can then be hydrolyzed to the desired ester. Derivatization can also be performed for analytical purposes, for example, by reacting the carboxylic acid with reagents like 4'-bromophenacyl trifluoromethanesulfonate to produce UV-active esters for HPLC analysis. nih.gov

Table 1: Potential Conditions for Nitrile Group Derivatization

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis to Carboxylic Acid | 1. NaOH (aq), Δ 2. H₃O⁺ | 2-Bromo-5-methyl-4-phenylnicotinic acid |

| H₂SO₄ (aq), Δ | 2-Bromo-5-methyl-4-phenylnicotinic acid | |

| Hydrolysis to Amide | H₂O₂, NaOH (aq) | 2-Bromo-5-methyl-4-phenylnicotinamide |

| Conversion of Amide to Acid | NaNO₂, Trifluoroacetic Acid (TFA), 0 °C | 2-Bromo-5-methyl-4-phenylnicotinic acid |

| Esterification (from Acid) | R-OH, H₂SO₄ (cat.), Δ | 2-Bromo-5-methyl-4-phenylnicotinate ester |

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides, azides, and diazoalkanes to form five-membered heterocyclic rings. A common strategy involves the in situ generation of a nitrile oxide from an aldehyde, which then undergoes a 1,3-dipolar cycloaddition with an alkene or alkyne. mdpi.comresearchgate.net While the nitrile group in this compound is relatively unactivated, it could potentially react with highly reactive 1,3-dipoles. A more feasible pathway would involve the transformation of the nitrile itself into a nitrile oxide, although this would require prior conversion to an aldoxime followed by oxidation. This reactive intermediate could then readily undergo cycloaddition with various dipolarophiles to construct isoxazole or isoxazoline rings. mdpi.comresearchgate.net

Reactivity of the Methyl Group (e.g., Oxidation, Halogenation, Radical Reactions)

The methyl group at the C5 position of the pyridine ring is a site for reactions typical of benzylic or analogous positions.

Halogenation: The methyl group can undergo free-radical halogenation. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation. researchgate.net This reaction would yield 2-bromo-5-(bromomethyl)-4-phenylnicotinonitrile, a versatile intermediate for further nucleophilic substitution reactions. Another method involves using bromine in a solvent like dichloromethane, potentially with a catalyst such as bentonite, to facilitate the reaction. google.com

Oxidation: Strong oxidizing agents can convert the methyl group into a carboxylic acid. Reagents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic or basic conditions are commonly used for this transformation. This would result in the formation of 2-bromo-4-phenyl-3-cyanopyridine-5-carboxylic acid, adding another functional handle to the molecule.

Table 2: Potential Reactions of the C5-Methyl Group

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | 2-Bromo-5-(bromomethyl)-4-phenylnicotinonitrile |

| Oxidation | 1. KMnO₄, NaOH (aq), Δ 2. H₃O⁺ | 2-Bromo-4-phenyl-3-cyanopyridine-5-carboxylic acid |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring at the C4 position is another key site for functionalization through aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The substituent attached to the phenyl ring is the electron-deficient 2-bromo-5-methyl-3-cyanopyridin-4-yl group. Electron-withdrawing groups deactivate aromatic rings towards electrophilic attack by reducing their electron density. masterorganicchemistry.commasterorganicchemistry.com Therefore, the phenyl ring in the target molecule is expected to be significantly deactivated compared to benzene. Such deactivation means that harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) would be required to achieve substitution. byjus.com

The mechanism of EAS involves the attack of an electrophile on the pi system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com The deactivating pyridyl substituent will direct incoming electrophiles primarily to the meta position of the phenyl ring. Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.combyjus.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Reactions: Alkylation or acylation of the ring, although these reactions are often difficult on strongly deactivated rings. byjus.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (like -NO₂) on the aromatic ring, positioned ortho or para to a good leaving group. youtube.comyoutube.com The unsubstituted phenyl ring of this compound lacks an appropriate leaving group and the necessary activation for a standard SNAr reaction. youtube.com Therefore, direct nucleophilic substitution on this ring is highly unlikely. However, if an electrophilic substitution reaction (e.g., nitration followed by halogenation) were first performed to install the required activating and leaving groups, subsequent SNAr reactions could become feasible.

Table 3: Predicted Outcome of Electrophilic Aromatic Substitution on the Phenyl Ring

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(3-bromophenyl)-5-methylnicotinonitrile |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-5-methyl-4-(3-nitrophenyl)nicotinonitrile |

| Sulfonation | SO₃, H₂SO₄ | 4-(3-(2-Bromo-5-methyl-3-cyanopyridin-4-yl)phenyl)sulfonic acid |

Mechanistic Investigations of Chemical Transformations Involving 2 Bromo 5 Methyl 4 Phenylnicotinonitrile

Detailed Kinetic Studies of Reaction Pathways

Kinetic studies are essential for determining the rate of a chemical reaction and understanding how factors such as concentration, temperature, and catalysts influence this rate. For transformations involving 2-Bromo-5-methyl-4-phenylnicotinonitrile, two primary reaction types are of significant interest: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

In a hypothetical SNAr reaction, where the bromine atom is displaced by a nucleophile, the reaction rate would likely follow a second-order rate law, being first-order with respect to both the substrate and the nucleophile. libretexts.org The rate equation can be expressed as:

Rate = k[this compound][Nucleophile]

The rate constant, k, would be influenced by the electronic properties of the substituents. The electron-withdrawing nature of the cyano group and the pyridine (B92270) nitrogen atom is expected to activate the ring towards nucleophilic attack. nih.gov Conversely, the methyl group, being weakly electron-donating, might have a slight deactivating effect. The phenyl group at the C4 position can influence the rate through both steric hindrance and electronic effects.

For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the kinetics are more complex, involving multiple steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). mdpi.comchemrxiv.org Kinetic studies on similar systems have shown that the rate-determining step can vary depending on the specific reactants, catalyst, and conditions. For example, in the Suzuki reaction of some aryl bromides, the oxidative addition of the aryl bromide to the Pd(0) complex is often the rate-determining step. chemrxiv.org The reaction rate might show a first-order dependence on the concentration of the aryl halide and the palladium catalyst.

A comparative kinetic study on the Suzuki reaction of various aryl bromides catalyzed by a palladium-polymer hybrid catalyst demonstrated that electron-withdrawing groups on the aryl bromide slightly increase the reaction rate. researchgate.net This suggests that for this compound, the electronic effects of the pyridine ring and cyano group would likely lead to a relatively fast oxidative addition step.

To illustrate, consider the hypothetical kinetic data for a Suzuki coupling reaction with an arylboronic acid.

Interactive Data Table: Hypothetical Kinetic Data for a Suzuki Coupling Reaction

| Experiment | Initial [Substrate] (M) | Initial [Arylboronic Acid] (M) | Initial [Pd Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.15 | 0.001 | 1.5 x 10⁻⁶ |

| 2 | 0.2 | 0.15 | 0.001 | 3.0 x 10⁻⁶ |

| 3 | 0.1 | 0.30 | 0.001 | 1.5 x 10⁻⁶ |

| 4 | 0.1 | 0.15 | 0.002 | 3.0 x 10⁻⁶ |

Note: This data is illustrative and based on typical Suzuki reaction kinetics, not on experimental results for the specific titular compound.

From this hypothetical data, the reaction is first order in both the substrate and the palladium catalyst, and zero order in the arylboronic acid, which is common when transmetalation is not the rate-limiting step.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are pivotal for confirming a proposed reaction mechanism. In the reactions of this compound, different types of intermediates are expected depending on the reaction pathway.

For SNAr reactions, the accepted mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org This complex results from the addition of the nucleophile to the carbon atom bearing the leaving group. For this compound, the attack of a nucleophile (e.g., an alkoxide) at the C2 position would form a resonance-stabilized anionic σ-complex. nih.gov The negative charge would be delocalized over the pyridine ring and onto the electron-withdrawing cyano group. While often transient, stable Meisenheimer complexes have been isolated and characterized by techniques like NMR spectroscopy in systems with strong electron-withdrawing groups. nih.govacs.org For the subject compound, NMR studies might reveal upfield shifts of the pyridine ring protons upon formation of the complex, which is characteristic of the change in hybridization from sp² to sp³ at the carbon of attack and the increased electron density on the ring. wikipedia.org

In palladium-catalyzed cross-coupling reactions, the key intermediates are organopalladium species within a catalytic cycle. gessnergroup.com The cycle typically involves:

Pd(0)Ln species: The active catalyst.

Aryl-Pd(II)-Br complex: Formed after the oxidative addition of this compound to the Pd(0) center.

Aryl-Pd(II)-R complex: Formed after the transmetalation step, where the organic group (R) from the coupling partner (e.g., an organoboron compound) replaces the bromide on the palladium.

Pd(II) intermediates with coordinated substrates: Prior to reductive elimination.

Characterization of these intermediates is challenging due to their transient nature. However, techniques such as ³¹P NMR spectroscopy (if phosphine ligands are used) and advanced mass spectrometry can provide evidence for their existence. For instance, the characterization of palladium(II) complexes containing pyrimidine-functionalized N-heterocyclic carbenes has been achieved through ¹H and ¹³C NMR spectroscopy and X-ray crystallography, providing insight into the coordination environment of the metal center during catalytic cycles like the Heck reaction. rsc.org

Elucidation of Transition State Structures and Energies

The transition state is the highest energy point along the reaction coordinate and is a critical concept for understanding reaction rates and selectivity. The structure and energy of the transition state are not directly observable but can be investigated through computational chemistry using methods like Density Functional Theory (DFT). nih.govnih.gov

In an SNAr reaction, two transition states are involved, one leading to the Meisenheimer intermediate and one leading from it to the products. DFT calculations on similar systems, such as 2-sulfonylpyrimidines, have shown that the first transition state (leading to the intermediate) is typically higher in energy, making the formation of the Meisenheimer complex the rate-determining step. researchgate.net For this compound, the transition state for nucleophilic attack would involve the partial formation of the new C-Nucleophile bond and significant charge development on the pyridine ring. The calculated activation energy (ΔG‡) for this step would be a key predictor of the reaction rate.

For a Suzuki-Miyaura cross-coupling reaction, each step has its own transition state. DFT calculations on the Suzuki reaction of bromobenzene have helped to elucidate these structures and energies. nih.gov

Oxidative Addition Transition State (TS1): Involves the breaking of the C-Br bond and the formation of Pd-C and Pd-Br bonds. The activation energy for this step is influenced by the electron density at the carbon atom. nih.gov

Transmetalation Transition State (TS2): Often involves a bridged structure with the palladium center, the incoming organic group, and the boron atom. This step is frequently the rate-determining step and has a relatively high activation energy. nih.gov

Reductive Elimination Transition State (TS3): Leads to the formation of the new C-C bond and the regeneration of the Pd(0) catalyst.

Interactive Data Table: Illustrative Calculated Activation Energies (ΔG‡) for a Suzuki Reaction Pathway

| Reaction Step | Transition State | Hypothetical ΔG‡ (kcal/mol) |

| Oxidative Addition | TS1 | 15.5 |

| Transmetalation | TS2 | 22.1 |

| Reductive Elimination | TS3 | 12.8 |

Note: These energy values are illustrative, based on DFT calculations for related aryl bromide systems, and serve to demonstrate the relative energy barriers of the different steps in a typical Suzuki-Miyaura reaction.

Analysis of Regioselectivity and Chemoselectivity in Complex Reactions

Regioselectivity and chemoselectivity are critical considerations in the synthesis of complex molecules. For a molecule like this compound, these selectivities come into play when multiple reaction sites could potentially react.

Regioselectivity refers to the preference for reaction at one position over another. While the titular compound has only one bromine atom, regioselectivity becomes a key issue in precursors or derivatives with multiple halogens. For instance, in dihalopyridines, palladium-catalyzed cross-coupling reactions can often be controlled to occur at a specific position. The C2 position in pyridines is generally more electrophilic and reactive towards oxidative addition than the C3 or C4 positions due to the proximity of the electron-withdrawing nitrogen atom. nih.gov However, steric hindrance from ligands or substituents can alter this preference. Studies on 2,4-dichloropyridines have shown that while conventional catalysts favor reaction at C2, the use of very sterically hindered N-heterocyclic carbene ligands can promote cross-coupling selectively at the C4 position. nih.gov

Chemoselectivity is the preference for reaction with one functional group over another. The this compound molecule possesses several functional groups: a bromo substituent, a cyano group, a phenyl ring, and the pyridine ring itself. In palladium-catalyzed reactions, the C-Br bond is the most reactive site for oxidative addition. The cyano group is generally unreactive under these conditions. However, under different reaction conditions, such as those involving strong nucleophiles or reducing agents, the cyano group could potentially react. Chemoselectivity in Suzuki-Miyaura reactions is well-established, allowing for the coupling at a C-Br bond in the presence of less reactive C-Cl or C-OTf (triflate) groups. rsc.orgnih.gov This allows for sequential cross-coupling strategies on polyhalogenated precursors to build molecular complexity. rsc.org

Influence of Solvent and Catalyst on Reaction Mechanisms

The choice of solvent and catalyst can profoundly impact the reaction mechanism, rate, and outcome.

Solvent Effects: Solvents can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. numberanalytics.comiupac.org

In SNAr reactions , the formation of the charged Meisenheimer complex is favored by polar aprotic solvents (e.g., DMF, DMSO), which can solvate the charged intermediate effectively without strongly solvating the nucleophile. iupac.org This leads to significant rate enhancements compared to nonpolar solvents.

In palladium-catalyzed cross-coupling reactions , the solvent's role is multifaceted. It must dissolve the various components of the reaction and can influence the stability and reactivity of the catalytic intermediates. A mixture of solvents, such as toluene/water or dioxane/water, is often used in Suzuki reactions to dissolve both the organic substrate and the inorganic base. mdpi.com The polarity of the solvent can affect the rates of the individual steps in the catalytic cycle.

Catalyst Effects: In palladium-catalyzed reactions, the choice of catalyst, particularly the ligands bound to the palladium center, is crucial.

Ligand Properties: The electronic and steric properties of phosphine ligands or N-heterocyclic carbenes (NHCs) directly influence the reactivity of the palladium center. gessnergroup.comsigmaaldrich.com Electron-rich and bulky ligands generally promote the oxidative addition step and can stabilize the active Pd(0) species. sigmaaldrich.com

Controlling Selectivity: As mentioned previously, sterically demanding ligands can be used to control regioselectivity in dihalopyridines. nih.gov The choice of ligand can also influence chemoselectivity, for example, enabling reactions at C-Cl bonds which are typically less reactive than C-Br bonds. rsc.org

Catalyst Loading and Stability: The efficiency of the reaction also depends on the catalyst loading and its stability under the reaction conditions. Novel catalyst systems, such as those using palladium nanoparticles embedded in polymeric matrices, have been developed to improve catalyst stability and reusability. mdpi.com

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of published scientific research reveals a notable absence of detailed computational and theoretical studies specifically focused on the chemical compound this compound. Despite the significant role that computational chemistry plays in modern molecular science, this particular substituted nicotinonitrile appears to be unexplored territory in the digital realm of theoretical analysis.

The planned exploration was to include a deep dive into the molecule's properties using a variety of sophisticated computational methods. These included:

Density Functional Theory (DFT) Calculations: This would have involved optimizing the molecule's three-dimensional geometry to find its most stable energetic state and analyzing its electronic structure. Key aspects to be investigated were the molecule's conformational possibilities and their corresponding energy landscapes.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: An examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and its electronic properties. The energy gap between these orbitals is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. This is instrumental in predicting how the molecule will interact with other chemical species.

Vibrational Frequency Calculations: Theoretical calculation of vibrational frequencies and their correlation with experimental data (such as that from infrared or Raman spectroscopy) helps to confirm the molecule's structure and understand its dynamic behavior.

Reaction Mechanism Modeling: Using DFT, it is possible to model potential chemical reactions involving the molecule, including identifying transition states and calculating the energy profiles of reaction pathways through methods like the Intrinsic Reaction Coordinate (IRC).

Quantum Chemical Descriptors and Reactivity Indices: The calculation of parameters like Fukui functions helps to pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Unfortunately, a thorough search of scientific databases and academic journals did not yield any studies that have performed these specific computational analyses on this compound. While there is a wealth of research applying these theoretical methods to a wide array of other organic molecules, including various nicotinonitrile and bromopyridine derivatives, the specific combination of substituents in this compound has not been the subject of any located computational study.

This gap in the scientific literature means that data tables for bond lengths, bond angles, dihedral angles, HOMO-LUMO energy levels, electrostatic potential values, calculated vibrational frequencies, and reactivity indices for this compound are not available.

The absence of such fundamental theoretical data precludes a detailed and authoritative discussion on the computational chemistry of this compound. Consequently, the scientific community awaits future research that may shed light on the electronic structure, reactivity, and other molecular properties of this compound from a theoretical and computational standpoint.

Computational Chemistry and Theoretical Studies on 2 Bromo 5 Methyl 4 Phenylnicotinonitrile

Solvation Effects in Computational Modeling

The chemical and physical properties of a molecule can be significantly influenced by its surrounding environment, particularly when in a solution. Solvation, the interaction between a solute and a solvent, can alter molecular conformation, reactivity, and spectroscopic properties. Computational chemistry provides powerful tools to investigate these solvation effects at a molecular level. For a molecule such as 2-Bromo-5-methyl-4-phenylnicotinonitrile, understanding its behavior in different solvents is crucial for predicting its chemical reactivity, stability, and potential applications.

Theoretical studies on solvation effects typically employ two main approaches: implicit and explicit solvent models. Each of these methods offers a different balance between computational cost and accuracy.

Implicit Solvation Models:

Implicit models, also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant rather than as individual molecules. wikipedia.org This approach is computationally efficient and can provide a good qualitative understanding of solvation effects. wikipedia.org The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation methods. wikipedia.org In this model, the solute molecule is placed in a cavity within the solvent continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated. wikipedia.orgq-chem.com

The free energy of solvation in PCM is typically calculated as the sum of three components: the electrostatic contribution (Ges), the cavitation energy (Gcav) required to create the solute cavity in the solvent, and the dispersion-repulsion contribution (Gdr) arising from van der Waals interactions between the solute and the solvent. wikipedia.orguni-muenchen.de

Gsolv = Ges + Gcav + Gdr

Different variations of the PCM, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM), have been developed to improve the accuracy of the calculations. wikipedia.org

A computational study of this compound using an implicit solvation model would likely involve optimizing the molecular geometry in the gas phase and then performing single-point energy calculations in various solvents. The results would provide insights into how the solvent polarity affects the molecule's stability and electronic properties.

The following table presents hypothetical data from a DFT study on this compound using the IEF-PCM model with the B3LYP functional and a 6-311++G(d,p) basis set.

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |

| Gas Phase | 1.00 | 0.00 | 4.25 |

| Toluene | 2.38 | -5.87 | 5.12 |

| Dichloromethane | 8.93 | -8.92 | 6.35 |

| Acetone | 20.70 | -10.54 | 7.18 |

| Acetonitrile | 37.50 | -11.21 | 7.56 |

| Water | 78.39 | -12.05 | 8.02 |

The data illustrates that as the dielectric constant of the solvent increases, the solvation free energy becomes more negative, indicating greater stabilization of the molecule in polar solvents. This is accompanied by an increase in the dipole moment, suggesting that the polar solvent induces a greater charge separation in the solute molecule.

Explicit Solvation Models:

Explicit solvation models provide a more detailed and physically realistic representation of the solute-solvent interactions by including a specific number of individual solvent molecules in the calculation. fiveable.me These models can capture specific interactions such as hydrogen bonding, which are not explicitly accounted for in implicit models. fiveable.me

However, the computational cost of explicit models is significantly higher due to the increased number of atoms in the system. q-chem.com To manage this, often a hybrid approach is used, where the first solvation shell is treated explicitly, and the bulk solvent is represented by a continuum model. nih.gov This is often referred to as a microsolvation model. nih.gov

For this compound, an explicit solvation study might focus on its interaction with protic solvents like water or methanol, where hydrogen bonding between the solvent and the nitrogen atom of the nitrile group could be significant.

The following table shows hypothetical results from a computational study investigating the interaction of this compound with a small number of explicit water molecules, combined with a PCM model for the bulk solvent.

| Number of Explicit Water Molecules | Interaction Energy (kcal/mol) | N···H-O Distance (Å) |

| 1 | -4.8 | 2.15 |

| 2 | -9.2 | 2.12, 2.18 |

| 3 | -13.1 | 2.10, 2.15, 2.20 |

These hypothetical findings indicate that the interaction energy increases with the number of explicit water molecules, suggesting favorable hydrogen bonding interactions. The N···H-O distance represents the length of the hydrogen bond between the nitrile nitrogen and a hydrogen atom of a water molecule.

Impact on Electronic Properties:

Solvation can also significantly affect the electronic properties of a molecule, such as the energies of the frontier molecular orbitals (HOMO and LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

The following table presents hypothetical data on the HOMO and LUMO energies and the HOMO-LUMO gap of this compound in different solvents.

| Solvent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | -6.85 | -1.52 | 5.33 |

| Toluene | -6.82 | -1.58 | 5.24 |

| Dichloromethane | -6.78 | -1.65 | 5.13 |

| Acetone | -6.75 | -1.71 | 5.04 |

| Acetonitrile | -6.73 | -1.75 | 4.98 |

| Water | -6.70 | -1.80 | 4.90 |

The trend in this hypothetical data suggests that as the solvent polarity increases, the HOMO-LUMO gap decreases. This indicates that the molecule becomes more reactive in polar solvents, which could have implications for its chemical transformations in different solvent environments. The stabilization of the LUMO in polar solvents is typically more pronounced than that of the HOMO, leading to the observed decrease in the energy gap.

Advanced Synthetic Applications of 2 Bromo 5 Methyl 4 Phenylnicotinonitrile As a Building Block

Scaffold for the Construction of Diverse Heterocyclic Systems

The inherent reactivity of 2-Bromo-5-methyl-4-phenylnicotinonitrile makes it an exceptional starting material for the synthesis of various heterocyclic compounds. The electron-withdrawing nitrile group activates the pyridine (B92270) ring, while the bromo substituent provides a convenient handle for a multitude of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This allows for the construction of a diverse range of fused and non-fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Annulation and Cyclization Reactions to Form Fused Ring Systems

The strategic positioning of the bromo and cyano groups in this compound facilitates a variety of annulation and cyclization reactions, leading to the formation of fused polycyclic aromatic systems. These reactions often proceed through an initial displacement of the bromide followed by an intramolecular cyclization involving the nitrile group.

One notable example is the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles that can be adapted for the synthesis of fused pyridines. While direct examples with this compound are not extensively documented, the principle can be applied by introducing a second nitrile-containing side chain.

Another powerful method for constructing fused rings is the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base to form a 2-aminothiophene. By analogy, functionalization of the methyl group of this compound to an appropriate carbonyl derivative could enable its participation in Gewald-type cyclizations to furnish thieno[2,3-b]pyridine (B153569) derivatives.

Synthesis of Pyrido-fused Heterocycles (e.g., Pyrido[2,3-d]pyrimidines)

A significant application of this compound lies in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their wide range of biological activities, including anticancer and kinase inhibitory effects. nih.govrsc.orgmdpi.com The general strategy involves the conversion of the 2-bromo group to an amino group, followed by cyclization with a suitable one-carbon synthon.

The synthesis typically begins with the nucleophilic substitution of the bromine atom with an amine, often ammonia (B1221849) or a primary amine, to yield the corresponding 2-amino-5-methyl-4-phenylnicotinonitrile. This intermediate, a 2-amino-3-cyanopyridine (B104079) derivative, is then cyclized with reagents such as formic acid, formamide (B127407), or orthoformates to construct the pyrimidine (B1678525) ring fused to the pyridine core. researchgate.netasianpubs.org

For instance, reacting the 2-amino intermediate with formic acid can lead to the formation of a formamidine, which then undergoes intramolecular cyclization to yield the pyrido[2,3-d]pyrimidin-4-one. Alternatively, treatment with formamide at elevated temperatures can directly produce the corresponding 4-aminopyrido[2,3-d]pyrimidine.

| Starting Material | Reagent | Product | Reference |

| 2-Amino-3-cyanopyridine derivative | Formic Acid / H2SO4 | Tetrahydropyrido[2,3-d]pyrimidine-4,7-dione derivative | nih.gov |

| 2-Amino-3-cyanopyridine derivative | Acetic Anhydride | 2-Methyl-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione derivative | nih.gov |

| 2-Amino-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile | Trifluoroacetic Acid | Pyrido[2,3-d]pyrimidine derivative | asianpubs.org |

Precursor for Complex Molecular Architectures via Multi-Step Synthesis

The multifunctionality of this compound makes it an ideal precursor for the assembly of complex molecular architectures through multi-step synthetic sequences. The differential reactivity of its functional groups allows for a stepwise and controlled elaboration of the molecular framework.

A hypothetical multi-step synthesis could commence with a Suzuki or Stille cross-coupling reaction at the 2-position to introduce a new carbon-carbon bond, replacing the bromine atom with a variety of aryl, heteroaryl, or alkyl groups. The nitrile group can then be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing further points for diversification. The phenyl group at the 4-position can also be functionalized, for example, through electrophilic aromatic substitution, to add further complexity.

Such a strategy would allow for the systematic construction of highly substituted pyridine derivatives with tailored electronic and steric properties, which are valuable intermediates in the synthesis of pharmaceuticals and functional materials.

Chemo- and Regioselective Modifications for Combinatorial Library Generation

The presence of multiple reactive sites in this compound offers opportunities for chemo- and regioselective modifications, making it a suitable scaffold for the generation of combinatorial libraries. Combinatorial chemistry is a powerful tool in drug discovery for the rapid synthesis of a large number of structurally related compounds.

The bromine atom at the 2-position is the most susceptible site for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position while leaving the other functional groups intact. For example, a library of compounds could be generated by reacting this compound with a diverse set of amines, thiols, or boronic acids under high-throughput conditions.

Furthermore, the nitrile group can be selectively transformed into various other functionalities. For instance, it can be converted to an amidine or a tetrazole, both of which are common bioisosteres in medicinal chemistry. The ability to perform these transformations selectively in the presence of other reactive groups is crucial for the successful generation of a diverse chemical library.

Development of Novel Reagents and Catalysts from Nicotinonitrile Derivatives

Derivatives of this compound have the potential to be developed into novel reagents and catalysts. The pyridine nitrogen atom, with its lone pair of electrons, can act as a ligand for various transition metals, forming complexes that can catalyze a wide range of organic transformations.

By judiciously modifying the substituents on the pyridine ring, the electronic and steric properties of the resulting ligand can be fine-tuned to optimize the performance of the catalyst. For example, the introduction of bulky groups near the nitrogen atom can create a specific chiral environment, leading to enantioselective catalysis.

While specific examples of reagents or catalysts derived directly from this compound are not yet prevalent in the literature, the general utility of substituted pyridines as ligands in catalysis is well-established. Derivatives of this compound could find applications in areas such as cross-coupling reactions, hydrogenations, and hydroformylations.

Intermolecular Interactions and Crystal Engineering of 2 Bromo 5 Methyl 4 Phenylnicotinonitrile and Its Analogs

Analysis of Hydrogen Bonding Networks in Solid-State Structures

Hydrogen bonds, though weaker than covalent bonds, play a pivotal role in determining the crystal packing of organic molecules. In nicotinonitrile derivatives, the nitrogen atom of the nitrile group and the pyridine (B92270) ring are potential hydrogen bond acceptors, while various C-H groups can act as donors.

| Donor (D) | Acceptor (A) | D-H···A | Distance (Å) H···A | Distance (Å) D···A | Angle (°) D-H···A | Compound |

|---|---|---|---|---|---|---|

| C3 | N1 | C3—H3⋯N1 | 2.68 | 3.551(4) | 151 | 2-Bromo-5-methylpyridine researchgate.net |

| C-H | N | C—H⋯N | - | - | - | (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile nih.gov |

| C-H | O | C—H⋯O | - | - | - | 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile nih.gov |

Investigation of Halogen Bonding Interactions and Their Structural Role

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (Lewis acid) and interacts with a nucleophile (Lewis base). The bromine atom in 2-bromo-5-methyl-4-phenylnicotinonitrile, being covalently bonded to an sp²-hybridized carbon of the pyridine ring, is expected to have a region of positive electrostatic potential (a σ-hole) and can thus participate in halogen bonding.

In the solid state, brominated organic compounds often exhibit various types of halogen bonds, such as Br⋯N, Br⋯O, and Br⋯Br interactions, which can act as effective synthons in crystal engineering. researchgate.netnih.gov For example, studies on complexes of 1,4-dibromotetrafluorobenzene (B1210529) with dipyridyl derivatives have provided a quantitative analysis of the Br⋯N halogen bond. nih.gov In the crystal structure of 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran, Br⋯Br contacts with a distance of 3.4521 (5) Å are observed, linking molecules into supramolecular layers. researchgate.net Furthermore, C—Br⋯π interactions have been identified as significant in directing the crystal packing of some brominated heterocyclic compounds. nih.gov These directional interactions are crucial in building robust supramolecular architectures.

| Donor (D) | Acceptor (A) | D···A | Distance (Å) | Compound |

|---|---|---|---|---|

| Br | N | Br···N | - | 1,4-dibromotetrafluorobenzene complexes nih.gov |

| Br | Br | Br···Br | 3.4521 (5) | 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran researchgate.net |

| C-Br | π-system | C—Br⋯π | - | 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile nih.gov |

Characterization of π-π Stacking and Other Non-Covalent Interactions

The presence of two aromatic rings, a phenyl group and a pyridine ring, in this compound makes π-π stacking interactions a significant contributor to its crystal packing. These interactions occur between the electron-rich π-systems of the aromatic rings and are crucial for the stabilization of layered or columnar structures in the solid state. rsc.orgmdpi.com

The geometry of π-π stacking can vary, from perfectly cofacial to parallel-displaced or T-shaped arrangements. The strength and geometry of these interactions are influenced by the electronic nature of the aromatic rings and the substituents they bear. In the crystal structures of related compounds, such as methyl 5-bromo-2-hydroxybenzoate (B13816698), very weak aromatic π–π interactions with centroid–centroid distances of 3.984 (5) and 3.982 (5) Å are observed. nih.govresearchgate.net In another example, methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate, nearly face-to-face π–π stacking interactions are present with a centroid–centroid distance of 3.6121 (5) Å and a slippage of 1.115 Å. nih.gov

| Interacting Rings | Centroid-Centroid Distance (Å) | Slippage (Å) | Compound |

|---|---|---|---|

| Benzene-Benzene | 3.984 (5) | - | Methyl 5-bromo-2-hydroxybenzoate nih.govresearchgate.net |

| Benzene-Benzene | 3.982 (5) | - | Methyl 5-bromo-2-hydroxybenzoate nih.govresearchgate.net |

| Nitrophenyl-Benzene | 3.6121 (5) | 1.115 | Methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate nih.gov |

| Benzene-Furan | 3.573 (2) | 0.775 | 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran researchgate.net |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal, it provides a visual representation of the molecular shape in a crystalline environment. The Hirshfeld surface can be mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

| Interaction | Contribution (%) in 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile nih.gov | Contribution (%) in Methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate nih.gov |

|---|---|---|

| H···H | 36.2 | 27.2 |

| C···H/H···C | 21.6 | - |

| N···H/H···N | 12.2 | - |

| Br···H/H···Br | 10.8 | 11.7 |

| Br···C | - | Present |

| Br···N | - | Present |

| Br···O | - | Present |

| C···O | - | Present |

| H···N | - | Present |

| N···O | - | Present |

| O···O | - | Present |

Rational Design of Crystalline Materials with Engineered Supramolecular Assemblies

The rational design of crystalline materials relies on a thorough understanding of the strength, directionality, and interplay of non-covalent interactions. mdpi.comarizona.edu By strategically modifying the functional groups on a molecular scaffold, it is possible to promote or suppress certain interactions, thereby controlling the resulting supramolecular architecture.

For this compound and its analogs, the presence of a bromine atom, a nitrile group, and aromatic rings offers multiple handles for crystal engineering. The bromine atom can be utilized as a reliable halogen bond donor. mdpi.com The nitrile nitrogen is a competent hydrogen and halogen bond acceptor. The phenyl and pyridine rings can be tailored with electron-donating or -withdrawing groups to modulate their π-stacking abilities. By carefully selecting co-formers that can specifically interact with these functional groups, it is possible to construct binary or multi-component crystals (cocrystals) with targeted structures and properties. For instance, co-crystallization with strong halogen bond acceptors could lead to the formation of robust 1D or 2D networks. Similarly, the use of molecules with complementary π-systems could result in materials with enhanced electronic properties due to ordered π-stacked arrays. nih.gov This knowledge-based approach allows for the engineering of supramolecular assemblies with predictable topologies and functions.

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions and Discoveries

One can envision a convergent synthesis beginning with a pre-functionalized pyridine (B92270) ring. For instance, a Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl systems. researchgate.netmdpi.comwikipedia.orglibretexts.org In this context, a plausible precursor would be a di-halogenated methylpyridine, such as 2,4-dibromo-5-methylpyridine. Selective coupling with phenylboronic acid at the more reactive 4-position, a phenomenon often dictated by electronic and steric factors, would yield 2-bromo-5-methyl-4-phenylpyridine. Subsequent cyanation of the remaining bromine at the 2-position would furnish the target molecule.

Alternatively, a construction of the pyridine ring itself with the desired substituents in place offers another synthetic avenue. The Guareschi-Thorpe condensation, or variations thereof, provides a classic method for the synthesis of 2-hydroxypyridines from cyanoacetamides and 1,3-dicarbonyl compounds. A subsequent Sandmeyer-type reaction could then be employed to convert the hydroxyl group to a bromine.

Identification of Unexplored Reactivity and Transformation Pathways

The reactivity of 2-Bromo-5-methyl-4-phenylnicotinonitrile is anticipated to be dominated by the interplay of its three key functional groups: the bromo substituent at the 2-position, the cyano group, and the phenyl and methyl groups adorning the pyridine core.

The bromine atom at the 2-position of the pyridine ring is expected to be the most reactive site for nucleophilic aromatic substitution (SNAr). pearson.comresearchgate.netnih.gov The electron-withdrawing nature of the pyridine nitrogen and the cyano group enhances the electrophilicity of the C2 carbon, making it susceptible to attack by various nucleophiles. This opens up a vast unexplored area for derivatization, allowing for the introduction of a wide array of functional groups such as amines, alkoxides, and thiolates.

Furthermore, the bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions. Beyond the aforementioned Suzuki coupling, reactions such as the Sonogashira coupling with terminal alkynes, Buchwald-Hartwig amination with amines, and Stille coupling with organostannanes could be employed to further functionalize the molecule. acs.org The steric hindrance from the adjacent phenyl group at the 4-position might influence the reaction kinetics and require careful optimization of catalytic systems.

The cyano group itself can undergo a range of chemical transformations. Hydrolysis under acidic or basic conditions would yield the corresponding nicotinamide or nicotinic acid derivatives. Reduction of the nitrile would provide the aminomethylpyridine, a valuable building block for further elaboration.

Prospects for Developing Novel Synthetic Methodologies in Nicotinonitrile Chemistry

The exploration of this compound can act as a catalyst for the development of novel synthetic methodologies in nicotinonitrile chemistry. The presence of multiple, differentially reactive sites on the molecule presents a challenge and an opportunity for regioselective synthesis.

Future research could focus on developing one-pot or tandem reaction sequences to construct this and related polysubstituted nicotinonitriles with high efficiency and atom economy. For example, a domino reaction involving a Michael addition followed by an intramolecular cyclization and subsequent aromatization could be a powerful strategy.

Furthermore, the development of novel catalysts that can selectively activate one C-Br bond in a di- or poly-brominated pyridine precursor would be highly valuable. This would allow for a more controlled and stepwise introduction of different functional groups, leading to a diverse library of nicotinonitrile derivatives.

Advancements in Computational Modeling and Predictive Studies for Pyridine Derivatives

Computational chemistry offers a powerful lens through which to predict and understand the properties of molecules like this compound. Density Functional Theory (DFT) calculations can provide valuable insights into its electronic structure, molecular geometry, and reactivity. researchgate.netrsc.orgnih.gov

Key Predicted Electronic Properties of Substituted Pyridines:

| Property | Influence of Substituents | Predicted Impact on this compound |

| Electron Density | Electron-donating groups (e.g., methyl) increase electron density on the ring, while electron-withdrawing groups (e.g., bromo, cyano) decrease it. | The cumulative effect of the bromo and cyano groups is expected to render the pyridine ring electron-deficient. |

| HOMO-LUMO Gap | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) influences the molecule's electronic transitions and reactivity. | The extended conjugation from the phenyl group and the presence of electron-withdrawing groups are likely to result in a relatively small HOMO-LUMO gap. |

| Dipole Moment | The arrangement of polar bonds within the molecule determines its overall dipole moment. | The molecule is expected to possess a significant dipole moment due to the presence of the electronegative nitrogen and bromine atoms and the cyano group. |

These computational predictions can guide synthetic efforts by identifying the most likely sites for electrophilic and nucleophilic attack and by predicting the feasibility of certain reactions. Furthermore, computational modeling can be used to predict the photophysical properties of the molecule, which is crucial for its potential applications in materials science.

Potential Emerging Applications in Advanced Organic Materials and Supra-molecular Chemistry

The structural motifs present in this compound suggest a range of potential applications in the realm of advanced organic materials and supramolecular chemistry.

The extended π-system, encompassing the phenyl and pyridine rings, coupled with the electron-withdrawing nature of the cyano group, makes this molecule a potential candidate for applications in organic electronics . nih.govwikipedia.org Nicotinonitrile derivatives have been explored as components of organic light-emitting diodes (OLEDs), and the specific substitution pattern of the target molecule could lead to desirable photophysical properties, such as fluorescence or phosphorescence. nih.govnih.govresearchgate.netossila.comarxiv.org

In the field of supramolecular chemistry , the phenyl and pyridine rings can participate in π-π stacking interactions, which are crucial for the self-assembly of ordered structures. researchgate.netnih.govnih.govacs.orgmdpi.com The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor or a coordination site for metal ions, enabling the construction of complex supramolecular architectures such as metal-organic frameworks (MOFs) or coordination polymers. The ability to further functionalize the molecule via the bromo substituent provides a handle to tune its self-assembly behavior and the properties of the resulting materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.